9H-Xanthen-9-one, 1-(octyloxy)-

Description

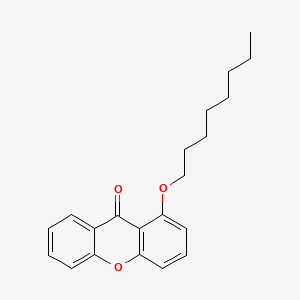

9H-Xanthen-9-one, 1-(octyloxy)- is a synthetic xanthone derivative characterized by a tricyclic structure comprising two benzene rings fused to a γ-pyrone core. The compound is substituted at position 1 with an octyloxy (C₈H₁₇O-) group, which significantly influences its physicochemical and biological properties. Xanthones are known for diverse bioactivities, including antimicrobial, antioxidant, and anti-inflammatory effects . Its molecular formula is C₂₁H₂₄O₃, with a molecular weight of 324.42 g/mol .

Properties

CAS No. |

127731-68-4 |

|---|---|

Molecular Formula |

C21H24O3 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

1-octoxyxanthen-9-one |

InChI |

InChI=1S/C21H24O3/c1-2-3-4-5-6-9-15-23-18-13-10-14-19-20(18)21(22)16-11-7-8-12-17(16)24-19/h7-8,10-14H,2-6,9,15H2,1H3 |

InChI Key |

LQMQTFHVJDJRJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis

Williamson ether synthesis remains the most widely adopted method for introducing alkoxy groups onto aromatic systems. For 1-(octyloxy)-9H-xanthen-9-one, this involves reacting 1-hydroxy-9H-xanthen-9-one with 1-bromooctane under basic conditions.

Procedure :

- Substrate preparation : 1-Hydroxy-9H-xanthen-9-one is synthesized via cyclization of bis(2,4-dihydroxyphenyl)methanone under microwave irradiation (150°C, 2 h) in aqueous sodium acetate.

- Alkylation : The hydroxylated xanthenone (1.0 equiv) is treated with 1-bromooctane (2.2 equiv) in anhydrous DMF, using potassium carbonate (5.0 equiv) as the base. The mixture is stirred at 90°C for 24–36 h under inert atmosphere.

- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to isolate the mono-octyloxy derivative.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Reaction Temperature | 90°C | |

| Solvent | DMF |

Mechanistic Insight : The base deprotonates the phenolic oxygen, generating a nucleophilic phenoxide ion that attacks the electrophilic carbon of 1-bromooctane. Steric hindrance at the 1-position necessitates prolonged reaction times compared to meta-substituted analogs.

Protective Group Strategies for Regiocontrol

To prevent undesired alkylation at the 3- or 6-positions, protective group methodologies are employed:

Benzyl Protection

- Protection : Treat 1,3,6-trihydroxy-9H-xanthen-9-one with benzyl bromide in acetone, selectively benzylating the 3- and 6-hydroxyl groups.

- Alkylation : React the 1-hydroxyl intermediate with 1-bromooctane under Williamson conditions.

- Deprotection : Hydrogenolysis (H₂, Pd/C) removes benzyl groups, yielding the target compound.

Advantage : This approach achieves >90% regioselectivity but adds two synthetic steps, reducing overall yield to 55–60%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and alkylation steps, enhancing efficiency:

Protocol :

- Combine bis(2,4-dihydroxyphenyl)methanone (1.0 equiv), 1-bromooctane (2.5 equiv), and K₂CO₃ (6.0 equiv) in DMF.

- Irradiate at 150°C for 45 min under microwave conditions.

- Purify via recrystallization from ethanol.

Outcome :

Challenges and Optimization Strategies

Byproduct Formation

Polyalkylation (di- or tri-octyloxy derivatives) occurs when excess alkylating agent or prolonged reaction times are used. Mitigation strategies include:

- Stoichiometric control : Limit 1-bromooctane to 1.1–1.3 equiv.

- Stepwise addition : Introduce alkylating agent in portions over 6 h.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Alternatives like acetone or THF reduce yields by 15–20% due to poorer solubility of intermediates.

Spectroscopic Characterization

While specific data for 1-(octyloxy)-9H-xanthen-9-one are scarce, analogous compounds provide benchmarks:

¹H NMR (CDCl₃) :

- δ 7.8–8.1 (m, 2H, aromatic H-4 and H-5)

- δ 6.7–6.9 (m, 2H, aromatic H-2 and H-7)

- δ 4.0–4.2 (t, 2H, OCH₂)

- δ 1.2–1.8 (m, 13H, octyl chain)

IR (KBr) :

- 1650 cm⁻¹ (C=O stretch)

- 1250 cm⁻¹ (C-O-C asymmetric stretch)

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 9H-Xanthen-9-one, 1-(octyloxy)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group in the xanthone core to an alcohol. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose.

Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaH in dimethyl sulfoxide (DMSO) or DMF.

Major Products:

Oxidation: Oxidized xanthone derivatives.

Reduction: Xanthone alcohols.

Substitution: Various substituted xanthone derivatives.

Scientific Research Applications

Chemistry: 9H-Xanthen-9-one, 1-(octyloxy)- is used as a building block in organic synthesis.

Biology: In biological research, xanthone derivatives, including 9H-Xanthen-9-one, 1-(octyloxy)-, are studied for their potential as antioxidants, anti-inflammatory agents, and anticancer compounds. Their ability to interact with biological targets makes them valuable in drug discovery .

Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and neurodegenerative disorders. Its ability to modulate specific molecular pathways is of particular interest .

Industry: In the industrial sector, 9H-Xanthen-9-one, 1-(octyloxy)- is used in the development of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of 9H-Xanthen-9-one, 1-(octyloxy)- involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. For example, it may activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and protection against oxidative damage .

Comparison with Similar Compounds

Alkoxy-Substituted Xanthones

Alkoxy substituents vary in chain length and branching, affecting solubility, reactivity, and bioactivity.

Key Examples:

1-(Methoxy)-9H-xanthen-9-one

- Substituent : Methoxy (-OCH₃) at position 1.

- Molecular Weight : 226.23 g/mol.

- Properties : Moderate lipophilicity (predicted logP ~2.1), higher water solubility compared to longer-chain analogs.

- Applications : Intermediate in synthesizing complex xanthones via Friedel-Crafts acylation or Ullmann coupling .

1-(Allyloxy)-9H-xanthen-9-one (CAS 92964-91-5)

- Substituent : Allyloxy (-OCH₂CH=CH₂) at position 1.

- Molecular Weight : 252.27 g/mol.

- Properties : Increased reactivity due to the allyl group, enabling further functionalization. Used in molecular docking studies for enzyme inhibition .

3-Methyl-1-(octyloxy)-9H-xanthen-9-one (CAS 127731-65-1) Substituents: Octyloxy at position 1 and methyl at position 3. Molecular Weight: 324.43 g/mol. Properties: Enhanced steric hindrance and lipophilicity (logP ~5.5) compared to non-methylated analogs. Limited solubility in aqueous media .

Comparison Table 1: Alkoxy-Substituted Xanthones

Hydroxy- and Carboxy-Substituted Xanthones

Hydroxy and carboxy groups introduce polarity, altering solubility and biological interactions.

1-Hydroxy-9H-xanthen-9-one (CAS 719-41-5)

- Substituent : Hydroxy (-OH) at position 1.

- Molecular Weight : 212.20 g/mol.

- Properties : High hydrogen-bonding capacity, moderate solubility in polar solvents. Exhibits antioxidant activity .

9-Oxo-9H-xanthene-2-carboxylic Acid

- Substituent : Carboxylic acid (-COOH) at position 2.

- Molecular Weight : 240.21 g/mol.

- Properties : High polarity (logP ~1.5), used in antiallergic drug development .

Comparison Table 2: Polar-Substituted Xanthones

Halogenated and Complex Derivatives

Halogen atoms (e.g., Br, Cl) and complex substituents modify electronic properties and bioactivity.

1-(Bromobutoxy)-9H-xanthen-9-one

- Substituent : 4-Bromobutoxy at position 2.

- Properties : Acts as an alkylating agent in synthesis. Used to prepare cinnamoyl hybrids for fluorescence studies .

1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one

- Substituents : Dibromomethyl at position 1, methoxy at 3 and 4.

- Properties : High electrophilicity due to bromine. Tested against multidrug-resistant bacteria .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 1-(octyloxy)-9H-xanthen-9-one, and how do substituents influence spectral interpretation?

Characterization of 1-(octyloxy)-9H-xanthen-9-one requires a combination of 1H/13C NMR, FT-IR, and mass spectrometry . The octyloxy chain introduces complexity in NMR due to long alkyl chain splitting patterns and coupling constants. For example, in derivatives like 1-hydroxy-3-((4-methylpentyl)oxy)-9H-xanthen-9-one, the alkyloxy group generates distinct proton environments at δ 1.2–1.8 ppm (alkyl chain) and δ 4.0–4.5 ppm (oxygen-bound methylene) in 1H NMR . FT-IR confirms the C-O-C ether bond (≈1250 cm⁻¹) and carbonyl group (≈1650 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, particularly loss of the octyloxy moiety (e.g., [M – C₈H₁₇O]+).

Q. How can researchers safely handle 1-(octyloxy)-9H-xanthen-9-one in laboratory settings?

Based on safety data for structurally related xanthene derivatives:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential dust inhalation risks .

- Storage: Store at –20°C in sealed, light-resistant containers to avoid degradation. Avoid proximity to oxidizers or heat sources .

- Spill Management: Use inert adsorbents (e.g., vermiculite) and avoid dry sweeping to minimize aerosol formation .

Q. What solvent systems are optimal for studying the solubility and stability of 1-(octyloxy)-9H-xanthen-9-one?

The octyloxy group enhances lipophilicity, making the compound soluble in dichloromethane, chloroform, and THF . For aqueous compatibility, use DMSO (≤10% v/v) or ethanol/water mixtures. Stability tests (HPLC or UV-Vis) under varying pH (3–9) and temperatures (4–40°C) are critical. For example, xanthone derivatives with alkyl chains show reduced aggregation in polar aprotic solvents, which is vital for photophysical studies .

Advanced Research Questions

Q. How does the octyloxy substituent affect the crystallographic packing and electronic properties of 9H-xanthen-9-one derivatives?

The octyloxy chain disrupts planar stacking of the xanthene core, leading to non-centrosymmetric crystal structures with altered π-π interactions. In xanthone derivatives, alkyloxy groups induce torsional angles (e.g., 10–15° deviation from the aromatic plane), reducing crystallinity but enhancing solubility. SHELX refinement of analogous compounds reveals that long alkyl chains require high-resolution data (≤1.0 Å) to resolve disordered regions . DFT calculations (e.g., B3LYP/6-31G*) can predict charge distribution, showing that the octyloxy group electron-donates to the carbonyl, lowering the HOMO-LUMO gap by ≈0.3 eV compared to unsubstituted xanthone .

Q. What strategies resolve contradictions in bioactivity data for 1-(octyloxy)-9H-xanthen-9-one across different assay systems?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from:

- Aggregation in aqueous media: Use dynamic light scattering (DLS) to confirm nanoparticle formation, which alters cellular uptake .

- Metabolic instability: Perform LC-MS/MS to identify degradation products (e.g., demethylation or hydroxylation) in liver microsome assays .

- Assay interference: The compound’s fluorescence (λem ≈450 nm) may distort ROS-sensitive probes (e.g., DCFH-DA). Control experiments with fluorescence quenching are recommended .

Q. How can computational modeling guide the design of 1-(octyloxy)-9H-xanthen-9-one derivatives for targeted drug delivery?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with biological targets. For example:

- Lipid bilayer penetration: The octyloxy chain enhances membrane permeability (logP ≈4.2), as shown in POPC bilayer simulations .

- Protein binding: Docking against cytochrome P450 enzymes reveals steric clashes with the octyloxy group, suggesting metabolic resistance .

- Drug-loading efficiency: Coarse-grained models optimize micelle or liposome encapsulation by balancing hydrophobicity (alkyl chain) and aromatic surface area .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.